molecular formula C10H11NO B3032093 2-Benzyl-4,5-dihydro-1,3-oxazole CAS No. 10431-95-5

2-Benzyl-4,5-dihydro-1,3-oxazole

Cat. No.: B3032093
CAS No.: 10431-95-5
M. Wt: 161.2 g/mol
InChI Key: GKPDXYQIQIJZJT-UHFFFAOYSA-N
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Description

2-Benzyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the benzyl group attached to the oxazole ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents to induce cyclization at room temperature . Another approach involves the use of manganese dioxide as a heterogeneous reagent in flow processes, which allows for the oxidative aromatization of oxazolines to oxazoles .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of stable reagents like Deoxo-Fluor® and manganese dioxide in packed reactors minimizes safety risks and enhances product purity .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxazole derivatives.

    Substitution: Aryl-substituted oxazoles.

Comparison with Similar Compounds

    Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Isoxazole: Similar to oxazole but with different positioning of the nitrogen and oxygen atoms.

    Thiazole: Contains sulfur instead of oxygen in the five-membered ring.

Uniqueness: 2-Benzyl-4,5-dihydro-1,3-oxazole is unique due to the presence of the benzyl group, which enhances its reactivity and biological activity compared to other oxazole derivatives .

Properties

IUPAC Name

2-benzyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPDXYQIQIJZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305946
Record name 2-Benzyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10431-95-5
Record name NSC172867
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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